molecular formula C20H20N2O5 B2615945 methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate CAS No. 1351614-16-8

methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2615945
CAS No.: 1351614-16-8
M. Wt: 368.389
InChI Key: FLYLFUFBDNQBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that features a benzoate ester linked to an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common approach starts with the preparation of the indene derivative, which is then functionalized to introduce the hydroxy group. This intermediate is then reacted with methyl 4-aminobenzoate under carbamoylation conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The indene moiety is known to interact with certain biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have shown promise in preliminary studies as anti-inflammatory and anticancer agents .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The indene moiety can bind to enzyme active sites, inhibiting their activity. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative used in various synthetic applications.

    1-Hydroxy-2,3-dihydro-1H-indene: A precursor in the synthesis of more complex indene derivatives.

    Carbamoylformamido derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Methyl 4-({[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]carbamoyl}formamido)benzoate is unique due to its combination of an indene moiety with a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

methyl 4-[[2-[(1-hydroxy-2,3-dihydroinden-1-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-19(25)14-6-8-15(9-7-14)22-18(24)17(23)21-12-20(26)11-10-13-4-2-3-5-16(13)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYLFUFBDNQBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.